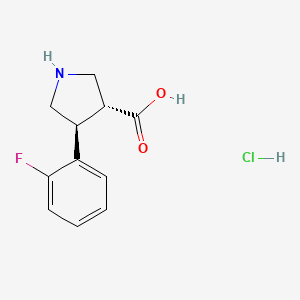
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
(-)-Trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as 2-FPH, is a synthetic compound that has been used in scientific research for a variety of applications. It is a chiral compound with a unique structure that has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Influenza Neuraminidase Inhibition
One notable application of compounds related to (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is in the development of influenza neuraminidase inhibitors. For example, the synthesis and structural analysis of such compounds, specifically focusing on their interaction with the active site of neuraminidase, have been explored. This is crucial for understanding how these compounds can potentially inhibit the influenza virus (Wang et al., 2001).
Structural and Conformational Studies
Research has also been conducted on the structural and conformational aspects of similar compounds. These studies are vital for understanding the physical and chemical properties of these compounds, which can impact their potential applications in pharmaceuticals and other areas (Burgos et al., 1992).
Synthesis and Chemical Transformation
Synthesis and chemical transformation of related compounds are crucial for exploring their potential applications. For instance, studies on the enantioselective nitrile anion cyclization to produce substituted pyrrolidines demonstrate the synthetic versatility of these compounds (Chung et al., 2005). These synthesis methods can be foundational for developing new pharmaceuticals and materials.
Solvatochromism and Solvation Energy Studies
Research into the solvatochromism and solvation energy relationship of compounds like diol- and proline-functionalized azo dyes, which include structures similar to (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, contributes to our understanding of how these compounds interact with solvents. This knowledge is essential for applications in dye chemistry and material science (Hofmann et al., 2008).
Enone-Promoted Decarboxylation Studies
The enone-promoted decarboxylation of trans-4-hydroxy-proline to access pyrrolidin-3-ol hydrochloride using biomass-derived isophorone has been explored. This type of research has implications for sustainable chemistry and green manufacturing processes (Pilkington et al., 2021).
Escherichia coli Proline Transport System
Understanding the specificity of transport systems in bacteria, such as the proline permease in Escherichia coli, is another area where related compounds are studied. This research is significant for understanding bacterial physiology and could have implications in developing antibacterial strategies (Rowland & Tristram, 1975).
Propriétés
IUPAC Name |
(3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIRKZZFPGHKK-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



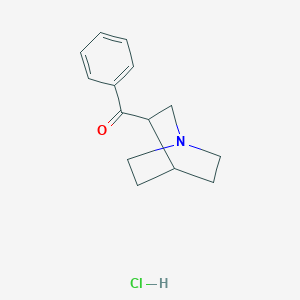
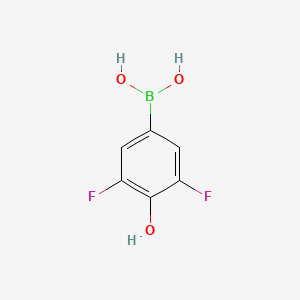

![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)

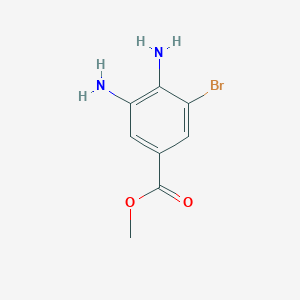
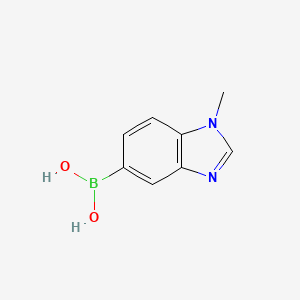
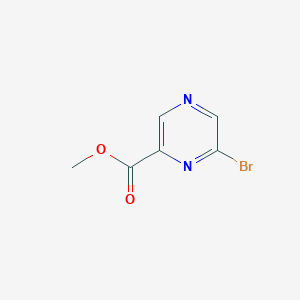
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
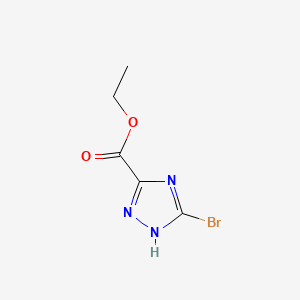
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)